Methyl 2-(3-nitrophenyl)propanoate
Overview
Description
Methyl 2-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO4. It is a colorless to light yellow liquid and belongs to the class of esters. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-nitrophenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-nitrobenzaldehyde with methyl propanoate in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-(3-Aminophenyl)propanoate
Substitution: Various substituted esters or amides
Hydrolysis: 2-(3-Nitrophenyl)propanoic acid and methanol
Scientific Research Applications
Methyl 2-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-nitrophenyl)propanoate depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-nitrophenyl)propanoate
- Methyl 2-(4-nitrophenyl)propanoate
- Methyl 2-(2-nitrophenyl)propanoate
Uniqueness
Methyl 2-(3-nitrophenyl)propanoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The 3-nitro position allows for specific interactions with reagents and catalysts, making it distinct from its isomers.
Properties
IUPAC Name |
methyl 2-(3-nitrophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHVGMRGUCBLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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